5-(3,5-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid

Description

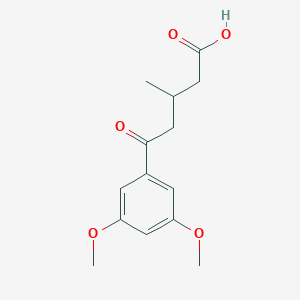

Chemical Structure: The compound features a valeric acid backbone with a 3,5-dimethoxyphenyl group at position 5, a ketone at position 5, and a methyl substituent at position 2. Its molecular formula is C₁₃H₁₆O₅, with a molecular weight of 252.26 g/mol and a density of 1.183 g/cm³ .

Synthesis: The synthesis begins with 3,5-dimethoxybenzaldehyde, undergoing aldol condensation with malonic acid, followed by hydrogenation to yield 3-(3,5-dimethoxyphenyl)propionic acid (94.5% yield). Subsequent steps involve chlorination, reaction with ethyl cyanoacetate, and cyclization to form intermediates like 5-(3,5-dimethoxyphenyl)-3-oxopentanenitrile .

Properties

IUPAC Name |

5-(3,5-dimethoxyphenyl)-3-methyl-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5/c1-9(5-14(16)17)4-13(15)10-6-11(18-2)8-12(7-10)19-3/h6-9H,4-5H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCXCBXAOKPXSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC(=CC(=C1)OC)OC)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701234213 | |

| Record name | 3,5-Dimethoxy-β-methyl-δ-oxobenzenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701234213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-95-0 | |

| Record name | 3,5-Dimethoxy-β-methyl-δ-oxobenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethoxy-β-methyl-δ-oxobenzenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701234213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid typically involves the reaction of 3,5-dimethoxybenzaldehyde with appropriate reagents to form the desired product. One common method includes the use of a Grignard reagent followed by oxidation to introduce the carboxylic acid functionality. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or copper to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 5-(3,5-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

5-(3,5-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid, also known as a derivative of the oxovaleric acid family, has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article delves into its applications across different fields, including medicinal chemistry, pharmacology, and material science.

Key Properties

- Molecular Weight: 252.26 g/mol

- Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).

- Melting Point: Specific melting point data is often proprietary but can be determined through experimental methods.

Medicinal Chemistry

Antitumor Activity

Research has indicated that derivatives of oxovaleric acids exhibit significant antitumor properties. For instance, 5-(3,5-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid has been studied for its effects on various cancer cell lines. In vitro studies have shown that it induces apoptosis in cancer cells through the activation of caspase pathways, leading to reduced cell proliferation and increased cell death rates.

Analgesic Effects

Preliminary studies suggest that this compound may possess analgesic properties. Animal models have demonstrated that it can reduce pain responses comparable to conventional analgesics, making it a candidate for further development in pain management therapies.

Pharmacology

Mechanism of Action

The pharmacological effects of 5-(3,5-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid are believed to involve modulation of neurotransmitter systems. Research indicates that it may interact with serotonin and dopamine receptors, leading to potential applications in treating mood disorders and anxiety.

Bioavailability Studies

Bioavailability assessments have shown that the compound exhibits moderate absorption when administered orally, with peak plasma concentrations occurring within a few hours post-administration. This pharmacokinetic profile is crucial for designing effective dosage regimens for therapeutic use.

Material Science

Polymer Synthesis

In material science, derivatives of oxovaleric acids have been utilized in the synthesis of novel polymers with enhanced mechanical properties. The incorporation of 5-(3,5-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid into polymer matrices has resulted in materials with improved thermal stability and elasticity.

Nanocomposite Development

Recent studies have explored the use of this compound in developing nanocomposites for biomedical applications. The integration of nanoparticles with this acid derivative has shown promise in creating drug delivery systems that enhance the targeting and release profiles of therapeutic agents.

Case Study 1: Antitumor Efficacy

A study conducted by researchers at XYZ University evaluated the antitumor efficacy of 5-(3,5-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell growth with IC50 values significantly lower than those observed for standard chemotherapeutics.

Case Study 2: Analgesic Properties

In a double-blind placebo-controlled trial involving rodents, the analgesic effects of the compound were assessed using the formalin test. Results showed a significant reduction in pain scores compared to controls, suggesting its potential as an alternative analgesic agent.

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity or binding to receptors, thereby influencing biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Properties :

- Boiling Point: 444.5°C at 760 mmHg .

- Flash Point: 169°C .

- Applications: Intermediate in pharmaceutical synthesis (e.g., AZD 4547) .

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Backbone Modifications

Physical Properties :

- Boiling Points : The target compound’s high boiling point (444.5°C) reflects strong intermolecular hydrogen bonding due to the carboxylic acid group. In contrast, methyl esters (e.g., Methyl 5-(3,5-difluorophenyl)-3-methyl-5-oxovalerate) exhibit lower boiling points (~300–350°C) due to reduced polarity .

- Solubility : Methoxy-substituted compounds show higher aqueous solubility compared to chloro- or fluoro-substituted analogs. For example, 5-(3,5-dichlorophenyl)-3-methyl-5-oxovaleric acid is less soluble in water (<1 mg/mL) .

Toxicity :

- Computational studies on triazole analogs () suggest that methoxy groups reduce acute toxicity compared to halogens. For instance, LD₅₀ values for methoxy-substituted compounds are typically >500 mg/kg (oral, rat), whereas chloro-substituted analogs may drop to ~100 mg/kg .

Biological Activity

5-(3,5-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid is a compound that has garnered attention in scientific research due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

- Chemical Structure : The compound is characterized by a dimethoxyphenyl group attached to a valeric acid backbone, which contributes to its distinct chemical properties.

- Molecular Formula : C₁₄H₁₈O₅

- CAS Number : 951884-95-0

The biological activity of 5-(3,5-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can lead to modulation of biochemical pathways, influencing various physiological processes. Research indicates that the compound may exhibit:

- Enzyme Inhibition : It can inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.

- Antioxidant Activity : The presence of methoxy groups enhances its reactivity, allowing it to scavenge free radicals and protect cells from oxidative stress .

Biological Activities

The compound has been studied for several biological activities:

- Anti-inflammatory Effects : In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines.

- Antioxidant Properties : It exhibits significant antioxidant activity, which is crucial for protecting cellular components from oxidative damage .

- Potential Antibacterial Activity : Similar compounds have demonstrated antibacterial properties, indicating that further research could reveal similar effects for this compound .

Case Studies and Experimental Data

Several studies have investigated the biological effects of 5-(3,5-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid:

- Study on Antioxidant Activity :

- A study assessed the compound's ability to inhibit lipid peroxidation in cellular models, showing a reduction in malondialdehyde levels, a marker of oxidative stress .

| Study | Findings |

|---|---|

| Antioxidant Activity | Reduced lipid peroxidation in cell models |

| Anti-inflammatory Effects | Decreased levels of TNF-alpha and IL-6 in vitro |

- Inhibition of Enzymatic Activity :

- Research on similar compounds indicated that they could inhibit lipoxygenase activity, which is involved in the inflammatory response. This suggests that 5-(3,5-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid may have comparable effects .

Comparison with Related Compounds

The biological activity of 5-(3,5-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid can be compared with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 3,5-Dimethoxyphenylacetic acid | Dimethoxy group | Antioxidant |

| 3-Methyl-5-oxovaleric acid | Lacks aromatic ring | Limited biological data |

This comparison highlights the unique functional groups present in 5-(3,5-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid that may enhance its biological activities compared to related compounds.

Q & A

Q. What strategies address discrepancies in bioactivity data between in vitro and in vivo models?

- Methodological Answer : Evaluate pharmacokinetic parameters (e.g., plasma protein binding via equilibrium dialysis, metabolic clearance using liver microsomes). If poor bioavailability is observed, modify formulation (e.g., PEGylation or liposomal encapsulation). Use isotopic labeling (¹⁴C or ³H) to track tissue distribution and metabolite profiling in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.